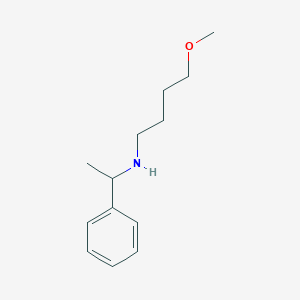
(4-Methoxybutyl)(1-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybutyl)(1-phenylethyl)amine is an organic compound with the molecular formula C₁₃H₂₁NO It is a primary amine that features a phenylethyl group and a methoxybutyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)(1-phenylethyl)amine can be achieved through several methods. One common approach involves the reductive amination of 4-methoxybutanal with 1-phenylethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Another method involves the alkylation of 1-phenylethylamine with 4-methoxybutyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination or alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxybutyl)(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: NaI, KSCN, and other nucleophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxybutyl)(1-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (4-Methoxybutyl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may bind to amine receptors in the central nervous system, affecting neurotransmitter release and signal transduction.
Comparaison Avec Des Composés Similaires
(4-Methoxybutyl)(1-phenylethyl)amine can be compared with other similar compounds, such as:
1-Phenylethylamine: A simpler analogue lacking the methoxybutyl group, used in chiral resolution and as a precursor in organic synthesis.
4-Methoxybutylamine: A related compound with a methoxybutyl group but lacking the phenylethyl moiety, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
4-methoxy-N-(1-phenylethyl)butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15-2/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |
Clé InChI |
ZSAVYJCNVSEJMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NCCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



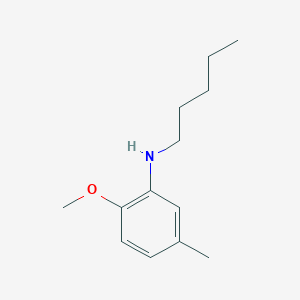
![n-Cyclopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13241873.png)
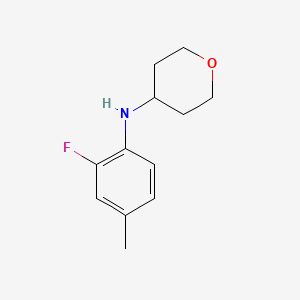
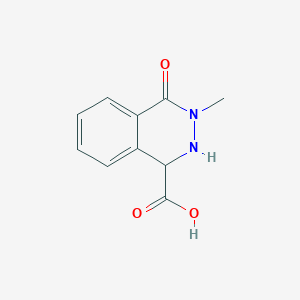
![2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13241890.png)
![2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13241896.png)

![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B13241907.png)
![4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B13241923.png)
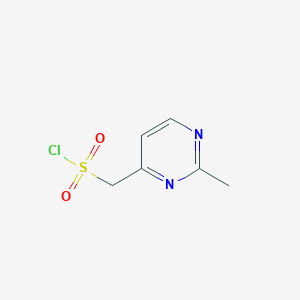

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)
